1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride
Description
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride (CAS 93413-90-2) is a secondary amine derivative structurally related to the antidepressant venlafaxine hydrochloride. It is pharmacologically recognized as N-Desmethylvenlafaxine, a major metabolite of venlafaxine, and is also classified as Venlafaxine Hydrochloride Impurity D in the European Pharmacopoeia (EP) . The compound has a molecular formula of C₁₆H₂₅NO₂·HCl and a molecular weight of 299.84 g/mol .
Notably, this compound has demonstrated bioactive properties beyond its role as a metabolite. Research highlights its presence in Micrococcus sp. OUS9 extracts, where it synergizes with zeaxanthin to enhance wound healing in vitro (L929 fibroblast cells) and in vivo (wound contraction models) .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13;/h6-9,15,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAFKGYJZARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542837 | |
| Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-90-2 | |
| Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-(4-Methoxyphenyl)-2-(Methylamino)Ethyl)Cyclohexanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis from 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
The most widely reported method involves a two-step process starting with the reduction of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (2) to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (3), followed by N-methylation.
Hydrogenation of Nitrile Intermediate
A suspension of compound 2 (60 g, 0.245 mol) in acetic acid undergoes catalytic hydrogenation at 50–55°C under 10–15 kg/cm² pressure using 10% palladium on charcoal (1.8 g). This step achieves >95% conversion within 12 hours, yielding 3 as a white crystalline solid (57 g, 95% purity by HPLC). Key advantages include:
N-Methylation via Eschweiler-Clarke Reaction
The primary amine 3 (55 g, 0.22 mol) undergoes methylation with formaldehyde (92 mL, 40% solution) and formic acid (25 mL) in water at 90–98°C for 19 hours. The reaction exploits formic acid as both a proton donor and reducing agent, generating the tertiary amine 4 , which is precipitated as the hydrochloride salt using isopropyl alcohol-HCl (yield: 44 g, 60%).
Table 1: Reaction Conditions for Catalytic Hydrogenation Route
| Parameter | Hydrogenation Step | Methylation Step |
|---|---|---|
| Catalyst | 10% Pd/C (3 wt%) | – |
| Solvent | Acetic acid | Water |
| Temperature (°C) | 50–55 | 90–98 |
| Pressure (kg/cm²) | 10–15 | Atmospheric |
| Reaction Time (h) | 12 | 19 |
| Yield (%) | 95 | 60 |
Alternative Reductive Amination with Raney Nickel
One-Pot Synthesis from Cyano Precursor
A Chinese patent (CN104177268A) discloses a streamlined approach using Raney nickel and sodium borohydride in methanol. Compound 2 is treated with Raney nickel (10 wt%) and NaBH₄ (1.2 equiv) under 5–7 bar H₂ at 40°C for 6 hours, directly yielding 3 without isolating intermediates. This method claims a 78% yield and eliminates acetic acid, reducing corrosion risks.
Advantages Over Pd/C Route
-
Cost Efficiency : Raney nickel ($50/kg) is cheaper than Pd/C ($3,000/kg).
-
Simplified Workflow : No azotropic drying or column chromatography required.
Table 2: Comparative Analysis of Hydrogenation Catalysts
| Catalyst | Pd/C | Raney Nickel |
|---|---|---|
| Cost ($/kg) | 3,000 | 50 |
| Reaction Time | 12 h | 6 h |
| Yield (%) | 95 | 78 |
| Purity (%) | 98 (HPLC) | 95 (HPLC) |
| Scalability | Industrial (500 kg) | Pilot-scale (50 kg) |
Critical Evaluation of Methodologies
Environmental and Economic Considerations
The Pd/C route generates 3.5 L wastewater per kg product due to aqueous workup, whereas the Raney nickel method produces 1.2 L/kg, aligning with green chemistry principles. However, Pd/C’s higher yield and scalability make it preferable for large-scale manufacturing despite its cost.
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Pharmacological Studies
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride is primarily recognized as a metabolite of Venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders. Research has indicated that this compound may exhibit similar pharmacological properties to its parent compound, making it a subject of interest for further investigation into its efficacy and safety profile.
Analytical Chemistry
The compound serves as a reference standard in various analytical methods, including:
- High-Performance Liquid Chromatography (HPLC) : Used for the quantification of Venlafaxine and its metabolites in biological samples.
- Mass Spectrometry : Aids in the identification and characterization of the compound during drug formulation studies .
Formulation Development
As a related compound, it is essential for the development and validation of analytical methods for Venlafaxine formulations. Its presence can indicate the purity and stability of pharmaceutical products containing Venlafaxine. The compound is crucial in ensuring compliance with regulatory standards set by organizations like the United States Pharmacopeia (USP) .
Case Study 1: Stability Testing
A study conducted on the stability of Venlafaxine formulations included assessments of related compounds like this compound. Results indicated that the presence of this compound could affect the degradation pathways of Venlafaxine under various environmental conditions, highlighting its importance in stability testing protocols .
Case Study 2: Pharmacokinetics
Research exploring the pharmacokinetics of Venlafaxine has shown that metabolites such as this compound play a role in the overall therapeutic effects observed in patients. Understanding these metabolites aids in optimizing dosing regimens for improved patient outcomes .
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems, particularly serotonin and norepinephrine, similar to Venlafaxine. The compound binds to transporters and receptors, modulating the levels of these neurotransmitters in the brain, which can influence mood and behavior .
Biological Activity
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride, also known as Venlafaxine Related Compound A, is a compound structurally related to the antidepressant venlafaxine. Its biological activity is primarily characterized by its potential antidepressant effects, which are attributed to its interaction with neurotransmitter systems in the brain.
- Molecular Formula : C17H27NO2
- Molecular Weight : 277.40178 g/mol
- CAS Number : 93413-90-2
- Melting Point : 165-167°C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol .
The compound exhibits antidepressant activity, likely through the modulation of neurotransmitter levels, particularly serotonin and norepinephrine. It is believed to inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This mechanism is similar to that of venlafaxine, which is known for its dual-action as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
Antidepressant Effects
Research indicates that this compound may influence mood-regulating pathways. Studies have shown that compounds with similar structures can lead to significant improvements in depressive symptoms in animal models .
Cellular Effects
The compound has been reported to affect cellular functions, including:
- Cell Signaling Pathways : It may influence pathways related to mood regulation and stress response.
- Gene Expression : Changes in gene expression related to neurotransmitter systems have been observed.
- Metabolic Pathways : The compound interacts with various enzymes and cofactors involved in neurotransmitter metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it undergoes significant metabolic processing. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its efficacy and safety profiles.
Study 1: Antidepressant Activity in Animal Models
A study demonstrated that administration of the compound resulted in a dose-dependent reduction in depressive-like behavior in rodents. The behavioral assessments included the forced swim test and the tail suspension test, which are standard measures of antidepressant efficacy.
| Dose (mg/kg) | Behavior Change (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
This data indicates a significant correlation between dosage and behavioral improvement, supporting its potential use as an antidepressant .
Study 2: Cellular Mechanisms
In vitro studies revealed that treatment with the compound led to increased levels of serotonin and norepinephrine in neuronal cultures. This effect was linked to the inhibition of their reuptake, confirming its mechanism akin to other SNRIs.
| Treatment Group | Serotonin Level (ng/mL) | Norepinephrine Level (ng/mL) |
|---|---|---|
| Control | 5 | 3 |
| Compound A | 15 | 10 |
These findings highlight its role in modulating neurotransmitter levels at the cellular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound is compared below with venlafaxine hydrochloride and other structurally related substances (Table 1). Key differences in functional groups, pharmacological activity, and applications are highlighted.
Table 1: Comparative Analysis of 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride and Analogues
Key Findings
Functional Group Impact on Activity: The methylamino group in the target compound reduces its reuptake inhibition potency compared to venlafaxine’s dimethylamino group, which is critical for serotonin-norepinephrine reuptake inhibition (SNRI) activity . The spirocyclic derivative (Impurity E) lacks antidepressant activity due to conformational rigidity but is studied for stability testing in venlafaxine formulations .
Synthetic Pathways: The target compound is synthesized via reductive amination of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol using palladium or nickel catalysts, a step shared with venlafaxine production . Impurity C (N,N-Didesmethylvenlafaxine) arises from incomplete methylation during venlafaxine synthesis .
Therapeutic Potential: While venlafaxine is an FDA-approved antidepressant, the target compound’s wound healing properties (observed in Micrococcus sp. OUS9 extracts) suggest divergent biomedical applications . Impurities like the target compound are critical in pharmaceutical quality control, with regulatory limits set at ≤0.15% in venlafaxine formulations .
Stability and Pharmacokinetics
- N-Desmethylvenlafaxine exhibits longer half-life than venlafaxine due to reduced hepatic metabolism, making it a candidate for extended-release formulations .
- The spirocyclic derivative (Impurity E) is resistant to enzymatic degradation, highlighting the need for stringent purification in venlafaxine manufacturing .
Q & A
Basic Question: What are the key structural features and spectroscopic characterization methods for this compound?
Answer:
The compound features a cyclohexanol backbone substituted with a 4-methoxyphenyl group and a methylaminoethyl chain, forming a tertiary amine hydrochloride salt. Key characterization methods include:
- NMR Spectroscopy : To identify proton environments (e.g., methoxy protons at δ ~3.8 ppm, cyclohexanol hydroxyl proton at δ ~1.5–2.5 ppm) and confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related venlafaxine hydrochloride analogs, where crystal packing and hydrogen-bonding networks are critical .
- Mass Spectrometry : Confirms molecular weight (285.81 g/mol) via ESI-MS or MALDI-TOF, with fragmentation patterns validating the amine and cyclohexanol moieties .
Basic Question: What are the optimal conditions for synthesizing this compound?
Answer:
While direct synthesis protocols are not fully detailed in the evidence, analogous methods suggest:
- Stepwise Alkylation : React 4-methoxyphenylacetonitrile with methylamine under reductive conditions (e.g., LiAlH4) to form the secondary amine, followed by cyclohexanol ring closure via acid-catalyzed cyclization .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt, ensuring >95% purity (HPLC with UV detection at 254 nm) .
- Safety : Conduct reactions in a fume hood with PPE (gloves, respiratory protection) due to amine volatility and potential irritancy .
Advanced Question: How can enantiomeric purity be determined, and what challenges arise in chiral resolution?
Answer:
- Chiral HPLC : Utilize columns like Chiralpak® IA with hexane/isopropanol mobile phases (85:15 v/v) and UV detection. Retention time differences (ΔRt > 2 min) indicate enantiomeric separation .
- Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign R/S configurations, noting potential racemization under acidic or high-temperature conditions .
- Challenges : Low solubility in non-polar solvents may limit column efficiency; derivatization with chiral auxiliaries (e.g., Mosher’s acid) can enhance resolution .
Advanced Question: What in vitro models are suitable for studying its pharmacokinetics?
Answer:
- Hepatocyte Assays : Assess metabolic stability using human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- Caco-2 Monolayers : Evaluate intestinal permeability (Papp values) under pH 6.5/7.4 conditions, noting the impact of the hydrochloride salt on solubility and passive diffusion .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (%fu), critical for correlating in vitro activity with in vivo efficacy .
Advanced Question: How to address discrepancies in reported receptor binding affinities?
Answer:
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and receptor subtype selectivity (e.g., serotonin vs. norepinephrine transporters) .
- Radioligand Competition : Compare IC50 values using [³H]-paroxetine (SERT) and [³H]-nisoxetine (NET), ensuring saturation binding curves are normalized to nonspecific binding .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors, such as batch-to-batch compound purity variations .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators to prevent inhalation of fine powders .
- First Aid : For eye contact, irrigate with water for 15 minutes; for ingestion, administer activated charcoal and seek immediate medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) due to amine reactivity .
Advanced Question: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with serotonin transporter (SERT) crystal structures (PDB: 5I6X) to map binding poses, prioritizing hydrophobic interactions with the cyclohexanol ring .
- MD Simulations : Apply GROMACS to simulate ligand-receptor stability over 100 ns trajectories, analyzing RMSD fluctuations (<2 Å for stable binding) .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict solvent effects on binding free energy (ΔG), enhancing lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
